molecular formula C12H13NO7S B13348458 Dimethyl 2-((tosyloxy)imino)malonate

Dimethyl 2-((tosyloxy)imino)malonate

Cat. No.: B13348458
M. Wt: 315.30 g/mol
InChI Key: YBUVDTAEWAHHIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of dimethyl malonate with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and yield, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((tosyloxy)imino)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include symmetrical dialkyl- and diarylamines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Dimethyl 2-((tosyloxy)imino)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-((tosyloxy)imino)malonate involves its role as a doubly N-electrophilic reagent. It reacts with strong C-nucleophiles to form new carbon-nitrogen bonds. The oxime group acts as an electrophilic center, facilitating the nucleophilic attack by alkyl- and arylmetals . This reaction mechanism is crucial for its applications in organic synthesis.

Properties

Molecular Formula

C12H13NO7S

Molecular Weight

315.30 g/mol

IUPAC Name

dimethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate

InChI

InChI=1S/C12H13NO7S/c1-8-4-6-9(7-5-8)21(16,17)20-13-10(11(14)18-2)12(15)19-3/h4-7H,1-3H3

InChI Key

YBUVDTAEWAHHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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